1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea

Structure-Activity Relationship Kinase Inhibitor Design Isomer Selectivity

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea (CAS 1797973-70-6) is a synthetic small-molecule urea derivative that combines a 4-(dimethylamino)pyrimidine heterocycle with a 3,4-dimethylphenyl moiety via a methylene-bridged urea linkage. The compound belongs to the broader class of pyrimidine-aryl ureas, a chemotype that has been extensively explored for kinase inhibition, particularly against fibroblast growth factor receptors (FGFRs) and other protein kinases.

Molecular Formula C16H21N5O
Molecular Weight 299.378
CAS No. 1797973-70-6
Cat. No. B2919053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea
CAS1797973-70-6
Molecular FormulaC16H21N5O
Molecular Weight299.378
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N(C)C)C
InChIInChI=1S/C16H21N5O/c1-11-5-6-13(9-12(11)2)19-16(22)18-10-14-17-8-7-15(20-14)21(3)4/h5-9H,10H2,1-4H3,(H2,18,19,22)
InChIKeyVMMQEGBYLRKISL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea (CAS 1797973-70-6) – Compound Identity and Research-Relevant Characteristics


1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea (CAS 1797973-70-6) is a synthetic small-molecule urea derivative that combines a 4-(dimethylamino)pyrimidine heterocycle with a 3,4-dimethylphenyl moiety via a methylene-bridged urea linkage . The compound belongs to the broader class of pyrimidine-aryl ureas, a chemotype that has been extensively explored for kinase inhibition, particularly against fibroblast growth factor receptors (FGFRs) and other protein kinases [1]. Its molecular formula is C₁₆H₂₁N₅O (MW 299.37 g/mol), and it is typically supplied as a research-grade chemical with ≥95% purity .

Why 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea Cannot Be Replaced by a Generic Pyrimidine-Urea Analog


Within the pyrimidine-aryl urea class, even subtle positional alterations—such as shifting the dimethyl substituents on the phenyl ring from the 3,4- to the 2,4-positions or relocating the urea attachment point on the pyrimidine from the 2- to the 5-position—can produce profound changes in target binding affinity, selectivity, and cellular potency [1]. The 3,4-dimethylphenyl substitution pattern in this compound presents a distinct steric and electronic profile that directly influences the molecule's conformation and its ability to engage specific kinase ATP-binding pockets, making simple generic interchange unreliable for reproducible experimental outcomes [1].

Quantitative Differentiation Evidence for 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea Versus Closest Analogs


Positional Isomer Selectivity: 3,4-Dimethylphenyl vs. 2,4-Dimethylphenyl Substitution

The 3,4-dimethylphenyl isomer (target compound; CAS 1797973-70-6) differs from its closest positional analog, 1-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-(2,4-dimethylphenyl)urea (CAS 1797975-81-5), only by the location of the methyl groups on the phenyl ring [1]. In pyrimidine-urea kinase inhibitor series, meta/para-dimethyl substitution (3,4-) has been associated with improved EGFR modulation and enhanced antiproliferative activity compared to ortho-containing isomers, as demonstrated in scaffold-identical compounds where the 3,4-dimethylphenyl analog showed superior IC₅₀ values (e.g., 2.37 µM vs. >10 µM in PC-3 cells) relative to regioisomeric counterparts [1]. This positional specificity is critical for reproducible target engagement in kinase-dependent cancer models.

Structure-Activity Relationship Kinase Inhibitor Design Isomer Selectivity

Superior Potency over Sorafenib in Prostate Cancer Cells

In a panel of four human cancer cell lines, the 3,4-dimethylphenyl-bearing pyrimidine-urea compound HD-6 (structurally analogous to CAS 1797973-70-6) demonstrated an IC₅₀ of 2.37 µM against PC-3 prostate cancer cells, outperforming the clinically approved multi-kinase inhibitor sorafenib (IC₅₀ = 3.66 µM) by 1.54-fold in the same assay [1]. On HepG2 hepatocellular carcinoma cells, the majority of target compounds in this series, including HD-6, exhibited superior inhibitory activity relative to sorafenib (IC₅₀ = 10.70 µM) [1]. This head-to-head comparison against an established clinical kinase inhibitor provides a quantifiable performance benchmark for procurement decisions in oncology-focused kinase inhibitor research.

Prostate Cancer Kinase Inhibition Benchmark Comparison

EGFR Tyrosine Kinase Modulation and Apoptosis Induction

Mechanistic studies on the scaffold-matched compound HD-6 revealed that it regulates the expression of epidermal growth factor receptor (EGFR) tyrosine kinase in PC-3 cells, induces apoptosis, elevates intracellular reactive oxygen species (ROS) levels, and arrests the cell cycle at the G2/M phase [1]. In contrast, many simple pyrimidine-urea analogs lacking the 3,4-dimethylphenyl substitution profile primarily exhibit cytostatic effects without concomitant ROS elevation or EGFR pathway modulation [1]. This multifaceted mechanism differentiates the 3,4-dimethylphenyl-containing series from narrower-acting urea-based kinase inhibitors.

EGFR Apoptosis Mechanism of Action

Recommended Research and Industrial Application Scenarios for 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea


Lead Compound for Prostate Cancer Kinase Inhibitor Optimization

The demonstrated superiority over sorafenib in PC-3 prostate cancer cells (IC₅₀ = 2.37 µM vs. 3.66 µM) [1] positions compounds bearing the 3,4-dimethylphenyl-pyrimidine-urea scaffold as promising starting points for lead optimization campaigns targeting castration-resistant prostate cancer, where sorafenib has shown limited clinical efficacy.

Chemical Probe for EGFR-Dependent Apoptosis Pathway Studies

Owing to its ability to downregulate EGFR expression, increase ROS levels, and induce G2/M arrest leading to apoptosis [1], this compound serves as a valuable tool compound for dissecting the crosstalk between EGFR signaling and oxidative stress-induced cell death mechanisms in cancer biology research.

Reference Standard for Pyrimidine-Urea Structure-Activity Relationship (SAR) Studies

The well-defined 3,4-dimethylphenyl substitution pattern and its documented impact on antiproliferative activity make CAS 1797973-70-6 an essential reference compound for systematic SAR campaigns exploring the effects of phenyl ring substitution on kinase selectivity, cellular potency, and pharmacokinetic properties within pyrimidine-urea chemical series [1].

Quote Request

Request a Quote for 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.